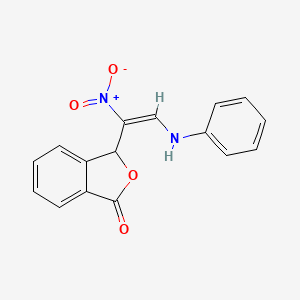

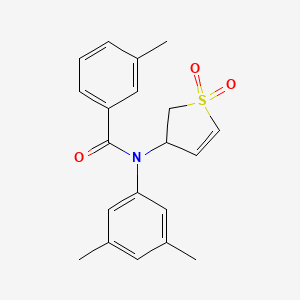

3-(2-anilino-1-nitrovinyl)-2-benzofuran-1(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-anilino-1-nitrovinyl)-2-benzofuran-1(3H)-one, also known as ANF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ANF is a yellow-orange crystalline powder that is soluble in organic solvents and slightly soluble in water.

Applications De Recherche Scientifique

Insights into the Mechanism of Nitrobenzene Reduction

A study by Tian Sheng et al. (2016) provides detailed insights into the mechanism of nitrobenzene reduction to aniline, a reaction of significant industrial and research interest. The study employed density functional theory (DFT) to investigate the reduction process over a Pt catalyst, elucidating the preferential path for nitro group activation and the significant impact of phenyl group adsorption/desorption on kinetic barriers. This fundamental understanding can guide the selective catalysis of large aromatic compounds (Sheng et al., 2016).

Structural and Molecular Insights

Research by Guihuan Chen and Jianbin Yan (2010) on "4-Anilino-3-nitro-N-phenylbenzamide" provides structural insights, highlighting how the arrangement and interactions within such molecules contribute to their stability and potential reactivity. The study discusses the angles and hydrogen bonding within the molecule, offering a foundation for understanding similar compounds' structural dynamics (Chen & Yan, 2010).

Reactivity of Nitrovinylquinones

A study by W. Noland and B. Kedrowski (2002) explored the reactivity of nitrovinyl-substituted quinones with enol ethers, revealing two competing pathways: cycloaddition and conjugate (Michael) addition. This work is crucial for understanding the reactivity of compounds like "3-(2-anilino-1-nitrovinyl)-2-benzofuran-1(3H)-one" in synthetic applications, providing a basis for the design of new reactions and compounds (Noland & Kedrowski, 2002).

Crown Ether-Containing Derivatives

The synthesis, characterization, and optical properties of crown ether-containing N-salicylidene aniline derivatives were studied by D. Safin et al. (2012). This research highlights the thermochromic and photochromic properties of these compounds, which could be of interest in material science and photonic applications. The study provides a detailed look at how the structural elements of such molecules affect their optical properties (Safin et al., 2012).

Postsynthetic Modification for CO2 Capture

Timur Islamoglu et al. (2016) reported on the postsynthetic modification of nanoporous organic frameworks, introducing nitro groups and converting mesopores to micropores without compromising surface area. The resulting amine-functionalized materials demonstrated remarkable CO2 capture capabilities, illustrating the potential of functionalized organic frameworks in environmental applications (Islamoglu et al., 2016).

Propriétés

IUPAC Name |

3-[(E)-2-anilino-1-nitroethenyl]-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16-13-9-5-4-8-12(13)15(22-16)14(18(20)21)10-17-11-6-2-1-3-7-11/h1-10,15,17H/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJAMOYLTWUAJF-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-anilino-1-nitrovinyl)-2-benzofuran-1(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

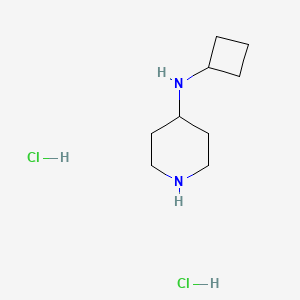

![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)

![3-(4-Fluorophenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2719434.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2719437.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2719439.png)

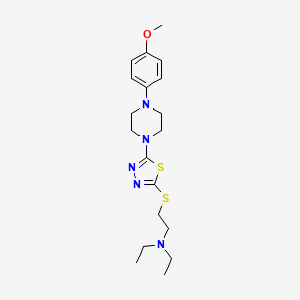

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719446.png)

![[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride](/img/structure/B2719447.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)